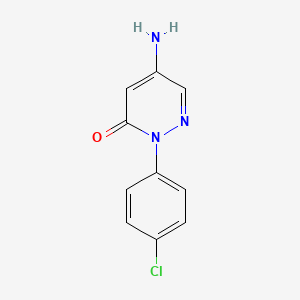

5-Amino-2-(4-chlorophenyl)pyridazin-3(2H)-one

Description

Historical Perspectives and Evolution of Pyridazinone Chemistry

The journey of pyridazine (B1198779) chemistry began in 1886 when Emil Fischer first prepared a pyridazine derivative during his investigations into the Fischer indole (B1671886) synthesis. wikipedia.org The parent heterocycle, pyridazine, was synthesized by Tauber in 1895. sphinxsai.com Early synthetic methods often involved the condensation of 1,4-dicarbonyl compounds, such as 4-ketoacids or 1,4-diketones, with hydrazine (B178648) and its derivatives. wikipedia.orgsphinxsai.com A common and foundational route to pyridazinone synthesis involves the cyclization of γ-ketoacids with hydrazine hydrate (B1144303). nih.govgrafiati.com

While the basic principles of pyridazine synthesis were established in the late 19th and early 20th centuries, a significant resurgence of interest occurred over the last few decades as the broad spectrum of biological activities associated with pyridazinone derivatives became apparent. sphinxsai.com Initially explored for their potential in agrochemicals, such as herbicides, the focus of pyridazinone research has expanded dramatically. researchgate.net The evolution of synthetic methodologies has allowed chemists to functionalize the pyridazinone ring at various positions, leading to the creation of compounds with tailored pharmacological profiles. sphinxsai.comrjptonline.org This has cemented the status of the pyridazinone core as a "wonder nucleus" in medicinal chemistry, continually inspiring the development of new synthetic strategies and therapeutic applications. sphinxsai.comscholarsresearchlibrary.com

Overview of the 5-Amino-2-(4-chlorophenyl)pyridazin-3(2H)-one Structural Motif

The chemical compound this compound is a specific derivative of the pyridazinone family. Its structure is characterized by a central pyridazin-3(2H)-one ring. This core is substituted at three key positions which define its chemical identity and influence its biological activity.

Key structural features include:

A pyridazin-3(2H)-one core: This six-membered heterocycle contains two adjacent nitrogen atoms and a carbonyl group at the 3-position. sphinxsai.com

An amino group (-NH₂) at position 5: The presence of this functional group can significantly influence the molecule's polarity and its ability to form hydrogen bonds.

A 4-chlorophenyl group at position 2: This substituent consists of a phenyl ring with a chlorine atom at the para position. This large, aromatic, and halogenated group impacts the molecule's lipophilicity and potential for specific interactions with biological targets.

The systematic arrangement of these functional groups results in the specific properties of this molecule.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 84956-67-2 | lookchem.comchemicalbook.com |

| Molecular Formula | C₁₀H₈ClN₃O | lookchem.comchemicalbook.com |

| Molecular Weight | 221.64 g/mol | lookchem.comchemicalbook.com |

Rationale for Academic Investigation of Substituted Pyridazinone Derivatives

The academic and industrial pursuit of novel pyridazinone derivatives is driven by their remarkable and extensive range of pharmacological activities. nih.gov The pyridazinone scaffold is considered a "privileged structure" because its derivatives have been shown to interact with a wide array of biological targets, leading to diverse therapeutic effects. nih.govscholarsresearchlibrary.com This versatility makes it an attractive starting point for the design and synthesis of new drugs. sarpublication.com

Intensive research has revealed that substituted pyridazinones possess a wide spectrum of biological activities, including:

Cardiovascular Effects: Many pyridazinone derivatives have been investigated for their cardiotonic, antihypertensive, and antiplatelet activities. benthamdirect.com Compounds like pimobendan, levosimendan, and imazodan (B1195180) are examples of pyridazinone-based drugs that have been developed for cardiovascular conditions. researchgate.netscholarsresearchlibrary.combenthamdirect.com

Anti-inflammatory and Analgesic Properties: A significant number of studies have focused on the anti-inflammatory and analgesic potential of pyridazinones. sarpublication.comtandfonline.com Some derivatives have shown efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) but with potentially better gastrointestinal safety profiles. tandfonline.com

Anticancer Activity: The pyridazinone nucleus is present in compounds that have demonstrated anti-proliferative effects against various cancer cell lines, making it a target for the development of new anticancer agents. researchgate.netnih.gov

Antimicrobial and Antiviral Activities: Research has also explored the efficacy of pyridazinone derivatives against various microbial pathogens, including bacteria, fungi, and viruses. rjptonline.orgsarpublication.com

Central Nervous System (CNS) Activity: Certain substituted pyridazinones have been shown to possess anticonvulsant, antidepressant, and anxiolytic properties. researchgate.netresearchgate.net

The ability to readily modify the pyridazinone core at different positions allows medicinal chemists to fine-tune the pharmacological activity, selectivity, and pharmacokinetic properties of these compounds. rjptonline.org This structural flexibility is a key reason why pyridazinone derivatives, including this compound, continue to be a subject of profound academic and pharmaceutical investigation. researchgate.net

| Biological Activity | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of inflammation processes; some compounds show activity comparable to ibuprofen. | sarpublication.comtandfonline.com |

| Anticancer | Exhibit anti-proliferative effects against various human cancer cell lines. | scholarsresearchlibrary.comnih.gov |

| Cardiovascular | Includes cardiotonic, antihypertensive, and antiplatelet aggregation effects. | researchgate.netbenthamdirect.com |

| Anticonvulsant | Demonstrated activity in reducing seizures in experimental models. | researchgate.netresearchgate.net |

| Antimicrobial | Activity against a range of bacteria and fungi. | rjptonline.orgsarpublication.com |

| Analgesic | Effective in reducing pain in various preclinical models. | sarpublication.comtandfonline.com |

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-(4-chlorophenyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c11-7-1-3-9(4-2-7)14-10(15)5-8(12)6-13-14/h1-6H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGRCRGMGOWOZKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C=C(C=N2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Amino 2 4 Chlorophenyl Pyridazin 3 2h One and Its Analogues

Strategies for the Construction of the Pyridazinone Ring System

The formation of the pyridazinone heterocyclic system is a key step in the synthesis of this class of compounds. Various methodologies have been established, ranging from classical cyclocondensation reactions to modern multicomponent and green synthetic approaches.

Cyclocondensation reactions are a cornerstone for the synthesis of the pyridazinone ring. A prevalent and classical method involves the reaction of a 1,4-dicarbonyl compound, or a functional equivalent, with a hydrazine (B178648) derivative. researchgate.net

A common strategy employs γ-keto acids as the 1,4-dicarbonyl precursor. For instance, the synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone was achieved through the Friedel-Crafts acylation of o-cresyl methyl ether with succinic anhydride (B1165640) to form an intermediate γ-keto acid. scispace.com This intermediate subsequently undergoes cyclization upon reaction with hydrazine hydrate (B1144303) to yield the dihydropyridazinone ring system. scispace.comnih.gov Dehydrogenation of the resulting dihydropyridazinone can then be performed to yield the aromatic pyridazinone core. scispace.com

This approach is highly versatile, allowing for the introduction of various substituents on the pyridazinone ring by selecting appropriately substituted γ-keto acids and hydrazines. The reaction of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) compounds like p-nitrophenylacetic acid in acetic anhydride also represents a pathway to synthesize pyridazin-3-one derivatives in excellent yields. researchgate.net

Multicomponent reactions (MCRs) have gained prominence as they offer significant advantages in terms of efficiency, atom economy, and operational simplicity, allowing for the construction of complex molecules in a single step. beilstein-journals.org

One notable MCR for pyridazinone synthesis involves the copper(I)-catalyzed reaction combining aldehydes, hydrazines, and alkynylesters. nih.gov This method is highly regioselective, producing only the six-membered pyridazinone ring without the formation of isomeric pyrazole (B372694) byproducts. nih.gov

Another powerful MCR approach, promoted by ultrasound irradiation, utilizes arenes, cyclic anhydrides, and aryl hydrazines in the presence of a recyclable ionic liquid catalyst, [bmim]Br/AlCl₃. scispace.comresearchgate.net The proposed mechanism involves an initial Friedel–Crafts acylation between the arene and the cyclic anhydride to generate a keto-carboxylic acid, which then cyclizes with the hydrazine to form the pyridazinone product in high yields and short reaction times. scispace.com

Table 1: Comparison of Multicomponent Reaction Strategies for Pyridazinone Synthesis

| Components | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|

| Aldehydes, Hydrazines, Alkynylesters | Copper(I) | High regioselectivity for 6-membered ring | nih.gov |

| Arenes, Cyclic Anhydrides, Aryl Hydrazines | [bmim]Br/AlCl₃, Ultrasound | High yields, short reaction times, recyclable catalyst | scispace.comresearchgate.net |

In line with the principles of green chemistry, novel and environmentally benign methodologies have been developed for pyridazinone synthesis. These methods aim to reduce the use of hazardous solvents, minimize energy consumption, and shorten reaction times. ekb.eg

Ultrasound and microwave irradiation have emerged as effective tools in this regard. For example, the ultrasound-promoted multicomponent synthesis of pyridazinones has been reported to proceed in high yield with significantly reduced reaction times compared to conventional heating methods. scispace.comresearchgate.net Similarly, microwave-assisted synthesis of pyridazinone derivatives has been shown to be an efficient, one-pot green chemistry approach, often proceeding under solvent-free or "neat" conditions. ekb.egresearchgate.net Grinding techniques have also been employed as a green method for the synthesis of pyridazinone precursors like chalcones, which can then be cyclized to form various heterocyclic systems. ekb.egresearchgate.net

These green protocols not only enhance the efficiency and environmental friendliness of pyridazinone synthesis but also provide access to a diverse range of derivatives for biological evaluation. ekb.egresearchgate.net

Targeted Synthesis of 5-Amino-2-(4-chlorophenyl)pyridazin-3(2H)-one

The synthesis of the specific target molecule, this compound, and its close analogues typically involves a multi-step sequence starting from readily available precursors. The key steps are the construction of a suitably substituted pyridazinone core followed by functionalization to introduce the amino group.

A common and effective route to 5-aminopyridazinone derivatives involves the use of a di-halogenated pyridazinone intermediate. For the synthesis of analogues like 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one, the key intermediate is [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one. cbijournal.com This precursor is synthesized by the reaction of mucochloric acid with the corresponding hydrazine, in this case, 4-methylphenyl hydrazine. cbijournal.com

Following this established pathway, the precursor for the title compound, 2-(4-chlorophenyl)-4,5-dichloropyridazin-3(2H)-one, can be prepared from mucochloric acid and 4-chlorophenylhydrazine. The subsequent functionalization step involves a regioselective nucleophilic substitution. The chlorine atom at the C5 position is generally more reactive than the one at C4, allowing for selective displacement.

The introduction of the amino group at the C5 position is achieved by reacting the 4,5-dichloro intermediate with an amino source. A direct method described for the synthesis of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone involves heating the corresponding 4,5-dichloro-2-phenyl-pyridazinone with aqueous ammonia (B1221849) in an autoclave, resulting in a high yield of the desired 5-amino product. prepchem.com Similarly, various cyclic and acyclic amines can be reacted with the dichloropyridazinone intermediate, typically in a solvent like acetonitrile (B52724) with a base such as cesium carbonate, to yield a range of 5-amino substituted derivatives. cbijournal.com

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product while minimizing reaction times and by-product formation. Key parameters that can be adjusted include the choice of solvent, base, reaction temperature, and reaction time. creative-peptides.com

In the synthesis of 4-chloro-5-amino-2-p-tolyl-(2H)-pyridazin-3-one derivatives, the reaction between the dichloropyridazinone intermediate and various amines was optimized by using cesium carbonate as the base and acetonitrile as the solvent, with the mixture being refluxed for 1.5 to 2.5 hours. cbijournal.com This resulted in good to excellent yields (67-90%) for a range of amino substituents. cbijournal.com

The choice of catalyst or reaction promoter can also significantly impact the outcome. For instance, in multicomponent reactions for pyridazinone synthesis, using an ionic liquid catalyst under ultrasound irradiation was shown to give higher yields in shorter times compared to the thermal reaction alone. researchgate.net General optimization principles involve screening different bases, solvents, and temperature profiles to find the ideal conditions for a specific substrate combination. creative-peptides.comresearchgate.net

Table 2: Optimization Parameters in Pyridazinone Synthesis

| Parameter | Variable | Effect on Reaction | Reference |

|---|---|---|---|

| Energy Source | Conventional Heating vs. Ultrasound/Microwave | Ultrasound/microwave can significantly reduce reaction time and improve yield. | scispace.comresearchgate.netekb.eg |

| Base | Cesium Carbonate, Triethylamine, etc. | Choice of base is crucial for facilitating nucleophilic substitution and can affect yield. | cbijournal.comresearchgate.net |

| Solvent | Acetonitrile, Ethanol, Dioxane, etc. | Solvent polarity and boiling point can influence reaction rate and product solubility. | cbijournal.comnih.gov |

| Catalyst | Ionic Liquid, Copper(I) | Can enhance reaction rate, yield, and selectivity. | nih.govresearchgate.net |

Diversification Strategies for Structural Analogues

The pyridazinone scaffold, particularly this compound, serves as a versatile template for the development of a wide array of structural analogues. Chemical diversification strategies are primarily focused on two key approaches: the introduction of various substituents at different positions on the pyridazinone ring and the construction of more complex fused heterocyclic systems. These modifications are instrumental in modulating the physicochemical properties and biological activities of the parent compound.

Introduction of Varied Substituents at Key Positions

The functionalization of the pyridazinone core at its key positions (N-2, C-4, C-5, and C-6) is a primary strategy for generating structural diversity. This allows for a systematic exploration of structure-activity relationships (SAR).

One common method involves the nucleophilic substitution of halo-pyridazinones. For instance, starting from a 4,5-dichloropyridazinone intermediate, a variety of cyclic and acyclic amines can be introduced at the C-5 position. cbijournal.com This reaction is typically carried out in a suitable solvent like acetonitrile with a base such as cesium carbonate to yield 4-chloro-5-(amino)-2-aryl-pyridazin-3(2H)-ones. cbijournal.com

Another powerful technique is the direct C-H functionalization of the pyridazinone scaffold. rsc.org This modern synthetic approach enables the late-stage diversification of the molecule by introducing a range of functional groups, including aryl, carboxyl, and thio groups, typically at the C-6 position. This method offers an efficient way to build a library of analogues from a common precursor. rsc.org

Furthermore, the N-2 position of the pyridazinone ring can be readily modified. For example, long-chain substituents incorporating other heterocyclic rings, such as piperazine, can be attached to the nitrogen atom, leading to complex molecules like [(3-Chlorophenyl)piperazinylpropyl]pyridazinones. scispace.com The synthesis often involves the reaction of a pyridazinone with a suitable alkyl halide. scispace.com Modifications at the C-6 position have also been achieved by reacting 3-oxo-2-arylhydrazonopropanals with active methylene compounds in acetic anhydride, resulting in pyridazin-3-one derivatives with various acyl groups at C-6. nih.gov

The following table summarizes various substituents introduced at different positions of the pyridazinone ring.

| Position | Substituent Type | Example Compound | Synthetic Method |

| C-5 | Piperidin-1-yl | 4-chloro-5-(piperidin-1-yl)-2-p-tolylpyridazin-3(2H)-one | Nucleophilic substitution of a 4,5-dichloropyridazinone with piperidine. cbijournal.com |

| C-5 | Morpholino | 4-chloro-5-morpholino-2-p-tolylpyridazin-3(2H)-one | Nucleophilic substitution of a 4,5-dichloropyridazinone with morpholine. cbijournal.com |

| N-2 | Substituted propyl | 4-Amino-2-{[4-(3-chlorophenyl)piperazin-1-yl]propyl}-6-methyl-5-vinylpyridazin-3(2H)-one | Alkylation of the N-2 position with a substituted propyl halide. scispace.com |

| C-6 | Benzoyl | 6-Benzoyl-2-(4-chlorophenyl)-4-(4-nitrophenyl)pyridazin-3(2H)-one | Reaction of 3-oxo-2-arylhydrazonopropanals with p-nitrophenylacetic acid in acetic anhydride. nih.gov |

| C-6 | 4-Fluorobenzoyl | 2-(4-Chlorophenyl)-6-(4-fluorobenzoyl)-4-(4-nitrophenyl)pyridazin-3(2H)-one | Reaction of 3-oxo-2-arylhydrazonopropanals with p-nitrophenylacetic acid in acetic anhydride. nih.gov |

Exploration of Fused Pyridazinone Systems

Fusing an additional heterocyclic ring to the pyridazinone core represents a significant structural modification that can lead to novel chemical entities. This strategy involves constructing bicyclic or polycyclic systems where the pyridazinone ring shares one or more bonds with another ring.

A common approach is the annulation of a third ring onto the pyridazinone scaffold. For example, a 6-acetyl-3-oxopyridazine derivative can be reacted with N,N-dimethylformamide dimethylacetal (DMF-DMA) to form an enaminone. nih.gov This intermediate can then react with various aminoazoles, such as aminotriazoles, to yield fused azolo[1,5-a]pyrimidine systems. nih.gov

Another strategy involves building the pyridazinone ring onto an existing heterocyclic structure or co-constructing both rings. The synthesis of pyridazino[3,4-b] rsc.orgnih.govthiazin-6(7H)-one derivatives has been achieved through the reaction of a pyridazinone precursor with chloroacetic acid. nih.gov This fused system can be further modified by reacting it with nucleophiles like hydrazine hydrate or hydroxylamine (B1172632) hydrochloride to create even more complex polycyclic structures. nih.gov

The formation of 1,2,3-triazole-fused pyridazines is another important area of exploration. mdpi.com These systems can be synthesized by reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles. mdpi.com Similarly, reactions of phenylazocyanothioacetamide with active methylene heterocycles can lead to the formation of pyrazolo- and thiazolo-fused pyridazines. nih.gov These methods provide access to a diverse range of fused heterocyclic compounds incorporating the pyridazinone moiety.

The table below presents examples of fused pyridazinone systems and the general synthetic strategies employed.

| Fused System | Example Structure Name | General Synthetic Strategy |

| Triazolo[1,5-a]pyrimidine | 4-(4-Nitrophenyl)-2-phenyl-6-(1,2,4-triazolo[1,5-a]pyrimidin-7-yl)-(2H)-pyridazin-3-one | Cyclocondensation of a pyridazinone-enaminone intermediate with an aminoazole. nih.gov |

| Pyridazino[3,4-b] rsc.orgnih.govthiazine | 5-(4-chlorophenylamino)-7-(3,5-dimethoxybenzylidene)-3-phenyl-5H-pyridazino[3,4-b] rsc.orgnih.govthiazin-6(7H)-one | Reaction of a pyridazinethione precursor with chloroacetic acid and an aldehyde. nih.gov |

| Pyridazino[4,3-e] rsc.orgnih.govnih.govtriazine | N-(4-Chlorophenyl)-3-methyl-6-phenylpyridazino[4,3-e] rsc.orgnih.govnih.govtriazin-4(1H)-amine | Cyclization of a 4-amino-5-hydrazinopyridazine derivative with acetic anhydride. nih.gov |

| Pyrazolo[3,4-d]pyridazine | N/A | Reaction of phenylazocyanothioacetamide with active methylene heterocycles. nih.gov |

| 1,2,3-Triazolo[4,5-d]pyridazine | N/A | Reaction of hydrazine hydrate with dicarbonyl 1,2,3-triazoles. mdpi.com |

Structure Activity Relationship Sar Elucidation of 5 Amino 2 4 Chlorophenyl Pyridazin 3 2h One Derivatives

Principles of Rational Design and Structural Modification for SAR Studies

The N-2 phenyl ring of the pyridazinone scaffold is a critical site for structural modification, and the nature and position of substituents on this ring can significantly influence biological activity. For instance, in a series of pyridazinone derivatives developed as glucan synthase inhibitors, modifications to the phenyl ring were a key part of the optimization process. nih.gov The presence of a 4-chlorophenyl group, as in the parent compound, often imparts a degree of lipophilicity that can be crucial for membrane permeability and interaction with hydrophobic pockets in target proteins.

Studies on various pyridazinone-based compounds have shown that both electron-donating and electron-withdrawing groups on the N-phenyl ring can modulate activity. For example, N-phenyl substitution on the pyridazinone ring has been shown to improve the inhibitory activity of certain derivatives against B-Raf kinase. nih.gov The specific electronic and steric properties of the substituent can fine-tune the molecule's interaction with its biological target.

To systematically explore the SAR of the N-2 phenyl ring, a library of analogues with diverse substituents at the ortho, meta, and para positions can be synthesized. This allows for a detailed analysis of how factors like substituent size, polarity, and electronic effects impact the compound's efficacy and selectivity.

| Substituent at N-2 Phenyl Ring | Observed Effect on Activity | Reference Compound |

| 4-Chloro | Baseline activity | 5-Amino-2-(4-chlorophenyl)pyridazin-3(2H)-one |

| Unsubstituted Phenyl | Improved inhibitory activity in some contexts | B-Raf inhibitors nih.gov |

| Various substituted phenyls | Modulated antifungal activity | Glucan synthase inhibitors nih.gov |

Systematic modification of the C-5 amino group, for example, by introducing a series of alkyl chains of increasing length or different cyclic amines, can provide valuable insights into the spatial requirements of the binding pocket.

| Modification at C-5 Amino Position | Potential Impact on Activity | Example Derivative Class |

| Acylation | Alters hydrogen bonding capacity and lipophilicity | N-acyl derivatives |

| Alkylation | Introduces steric bulk and modifies basicity | N-alkyl derivatives |

| Substitution with cyclic amines | Explores conformational space and introduces new interaction points | 4-chloro-5-(cyclic amino)-2-p-tolyl-(2H)-pyridazin-3-ones cbijournal.com |

The pyridazinone core itself is a crucial pharmacophore, and modifications to this heterocyclic ring system can have a profound impact on the compound's biological activity. nih.govresearchgate.net The aromaticity and electronic distribution of the pyridazinone ring are thought to be essential for its interaction with biological targets, potentially through pi-stacking or hydrogen bonding interactions. nih.gov

The planarity of the pyridazinone scaffold can also be important. Studies comparing pyridazinones with their non-aromatic 4,5-dihydropyridazinone counterparts have shown that the more planar pyridazinone ring can lead to better interactions with the target, as observed in a series of PDE4B inhibitors. nih.gov

| Modification to Pyridazinone Core | Observed Outcome | Example Application |

| Substitution at C-6 | Impacted vasorelaxant activity | 6-phenyl-pyridazin-3-one derivatives nih.gov |

| Aromatization (vs. 4,5-dihydro) | Enhanced PDE4B inhibition | Indole-substituted pyridazinones nih.gov |

| Fusion with other rings | Created novel scaffolds with different activity profiles | Pyrazolo[3,4-d]pyridazinones nih.gov |

Methodologies for SAR Determination in Chemical Biology

Determining the SAR for a series of compounds like the this compound derivatives requires a combination of synthetic chemistry, biological testing, and computational analysis. nih.govnih.govrsc.orgbeilstein-journals.org These methodologies work in concert to build a comprehensive picture of how molecular structure dictates biological function.

A cornerstone of SAR studies is the systematic design and synthesis of a library of related compounds. nih.gov This involves creating a series of analogues where specific parts of the lead molecule are methodically varied. For the this compound scaffold, this could involve synthesizing sets of compounds with different substituents on the N-2 phenyl ring, various functional groups at the C-5 amino position, and modifications to the pyridazinone core.

The synthesis of such libraries often employs combinatorial chemistry techniques to efficiently generate a large number of diverse structures. For example, a common intermediate can be prepared in bulk and then reacted with a variety of building blocks to introduce the desired structural diversity. mdpi.com The resulting compounds are then purified and characterized before being subjected to biological screening. The data from these screens are then used to identify trends and build the SAR.

In recent years, computational methods have become an indispensable tool in drug discovery and SAR elucidation. beilstein-journals.orgresearchgate.net These in silico techniques can be broadly categorized into structure-based and ligand-based approaches.

Structure-based methods , such as molecular docking, are used when the three-dimensional structure of the biological target is known. beilstein-journals.org In this approach, the synthesized or virtual compounds are docked into the active site of the target protein to predict their binding mode and affinity. This can provide valuable insights into the key interactions that govern binding and help to rationalize the observed SAR. Molecular dynamics simulations can further refine these models by providing a dynamic view of the ligand-protein complex. mdpi.com

Ligand-based methods , such as Quantitative Structure-Activity Relationship (QSAR) studies, are employed when the structure of the target is unknown. nih.gov QSAR models are mathematical equations that correlate the biological activity of a series of compounds with their physicochemical properties (descriptors). By analyzing a training set of compounds with known activities, a predictive model can be built that can then be used to estimate the activity of new, untested compounds. nih.govprotoqsar.com This can help to prioritize the synthesis of the most promising candidates.

Pharmacophore modeling is another ligand-based approach that identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. This model can then be used to search for new molecules that fit the pharmacophore and are therefore likely to be active. nih.gov

| Computational Method | Application in SAR | Key Information Provided |

| Molecular Docking | Predicts binding of ligands to a known target structure | Binding mode, affinity, key interactions researchgate.net |

| QSAR | Correlates chemical structure with biological activity | Predictive models for activity of new compounds nih.gov |

| Molecular Dynamics | Simulates the movement of ligand-protein complexes over time | Dynamic stability of binding, conformational changes mdpi.com |

| Pharmacophore Modeling | Identifies essential features for activity from a set of active molecules | 3D arrangement of functional groups required for binding nih.gov |

Investigation of Molecular and Cellular Mechanistic Pathways of 5 Amino 2 4 Chlorophenyl Pyridazin 3 2h One

Enzyme Modulation and Kinetic Analysis

The pyridazin-3(2H)-one scaffold, a core component of the subject compound, is recognized for its ability to interact with a variety of biological targets, including enzymes. nih.gov Research into derivatives of this scaffold has revealed significant modulatory effects on several key enzyme systems.

Derivatives of 5-Amino-2-(4-chlorophenyl)pyridazin-3(2H)-one have been specifically identified and validated as potent inhibitors of cholinesterase enzymes. researchgate.netbohrium.com The primary targets within this class are Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), enzymes critical to the cholinergic hypothesis of neurodegenerative diseases like Alzheimer's. bohrium.com The inhibitory potential of these compounds is significant, with studies demonstrating nanomolar-level activity. researchgate.net

Beyond cholinesterases, the broader class of pyridazinone derivatives has been investigated for activity against other enzymes. These include:

Phosphodiesterases (PDE): Certain 4,5-dihydropyridazone derivatives have shown strong inhibitory effects on cardiac type III phosphodiesterase. nih.gov

Fatty Acid-Binding Protein 4 (FABP4): Related 4-amino-pyridazin-3(2H)-one structures have been developed as inhibitors of FABP4, a protein involved in fatty acid trafficking and a therapeutic target for metabolic diseases and cancer. mdpi.comcore.ac.ukresearchgate.net

Vascular Adhesion Protein-1 (VAP-1): Novel pyridazinone derivatives have been synthesized as reversible inhibitors of VAP-1, an enzyme implicated in inflammatory processes. nih.gov

Cyclooxygenase 2 (COX2): The pyridazinone structure is considered a potential scaffold for developing COX2 inhibitors, placing them in the category of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

Detailed kinetic analyses have been performed on N-substituted-(p-chlorophenyl)pyridazin-3(2H)-one derivatives, revealing significant inhibitory profiles against AChE and BChE. bohrium.com Studies show that these compounds exhibit potent, dual-binding site inhibition of both enzymes. researchgate.net

For a series of these derivatives, Ki values were determined to be in the range of 10.2 ± 4.0 to 20.9 ± 7.6 nM for AChE and 0.70 ± 0.34 to 1.67 ± 1.12 nM for BChE. researchgate.net Specific substitutions on the phenyl ring influence potency and selectivity; for instance, compound 5e (3-methyl derivative) was identified as a highly potent and selective AChE inhibitor, while compound 5b (2-methoxy derivative) was the most potent and selective inhibitor of BChE. bohrium.comresearchgate.net Molecular docking studies support these experimental findings, indicating strong interactions with key amino acid residues like Trp286 and Tyr341 in the active site of AChE. semanticscholar.org

While specific COX inhibition data for this compound is not detailed, the general class of pyridazinones is known to target COX2. nih.gov Similarly, related pyridazinone compounds have demonstrated strong inhibitory effects on cardiac type III phosphodiesterase (PDE III), with one 5-methyl derivative of Imazodan (B1195180) showing an IC50 of 0.6 μM. nih.gov

Table 1: Inhibitory Activity of (p-Chlorophenyl)pyridazin-3(2H)-one Derivatives on Cholinesterases

| Compound | Target Enzyme | Ki Value (nM) | Inhibition Type |

|---|---|---|---|

| Derivative Series | AChE | 10.2 - 20.9 | Mixed |

| Derivative Series | BChE | 0.70 - 1.67 | Mixed |

| 5b (2-methoxy) | BChE | Most Potent | Not Specified |

| 5e (3-methyl) | AChE | Most Potent | Not Specified |

Data sourced from multiple studies on closely related derivatives. bohrium.comresearchgate.net

Receptor Binding and Ligand-Target Interaction Studies

The pyridazinone scaffold is capable of interacting with multiple target types, including G-protein coupled receptors (GPCRs) and nuclear receptors. nih.gov

Studies on structurally similar 4-amino-5-substituted-3(2H)-pyridazinones have suggested an interaction with the noradrenergic system. The antinociceptive (pain-reducing) effects of these compounds were completely prevented by pretreatment with yohimbine, an α2-adrenoceptor antagonist. nih.gov This suggests an involvement of α2-adrenoceptors in the mechanism of action, though it appears to be an indirect activation of the system through an amplification of noradrenaline release rather than direct receptor binding. nih.gov

Additionally, pyridazinone derivatives have been identified as ligands for N-formyl peptide receptors (FPRs), which are GPCRs that play a role in modulating leukocyte inflammatory activities. nih.gov

An allosteric modulator is a ligand that binds to a site on a receptor that is distinct from the primary (orthosteric) binding site, thereby modifying the receptor's response to the endogenous ligand. nih.govacs.org While this mechanism is a key area of research for GPCRs, specific studies characterizing this compound or its direct derivatives as allosteric modulators on any specific receptor are not detailed in the available research.

Cellular Pathway Investigation in In Vitro Models

The enzymatic and receptor interactions of pyridazinone derivatives translate to the modulation of specific cellular pathways in in vitro models.

The inhibitory action on enzymes like COX2 and the interaction with N-formyl peptide receptors (FPRs) firmly implicate these compounds in the modulation of inflammatory pathways. nih.gov FPRs are known to regulate the activities of inflammatory leukocytes. nih.gov The potential inhibition of VAP-1, an enzyme involved in leukocyte trafficking, further supports the role of this chemical class in anti-inflammatory processes. nih.gov

Furthermore, the interaction with the adrenergic system points to the modulation of neurological pathways. Studies on related compounds demonstrated an indirect activation of the noradrenergic system by amplifying the release of noradrenaline. nih.gov This mechanism is directly linked to the observed antinociceptive effects in animal models. nih.govnih.gov

Analysis of Cellular Proliferation and Viability in Defined Cell Lines

No specific studies detailing the analysis of cellular proliferation and viability in defined cell lines upon treatment with this compound were identified in the public domain. Research on other pyridazinone derivatives has indicated potential cytotoxic and anti-proliferative effects against various cancer cell lines. However, without direct experimental evidence, the impact of this specific compound on cell growth and viability remains uncharacterized.

Effects on Apoptosis, Cell Cycle, and Autophagy Pathways

There is a lack of available scientific literature investigating the effects of this compound on the intricate cellular pathways of apoptosis, cell cycle regulation, and autophagy. The induction of programmed cell death (apoptosis), regulation of cell division checkpoints, and the cellular recycling process of autophagy are common mechanisms of action for anticancer compounds. Nevertheless, studies specifically elucidating these effects for this compound have not been found.

Gene Expression and Proteomic Profiling in Response to Compound Exposure

Comprehensive gene expression and proteomic profiling are crucial for understanding the molecular response of cells to a chemical compound. At present, there are no publicly accessible studies that have performed such analyses on cells exposed to this compound. Therefore, the specific genes and proteins that may be modulated by this compound, and the broader biological pathways affected, are currently unknown.

Ion Channel Interaction Studies

The interaction of small molecules with ion channels is a key area of pharmacological research, as it can lead to significant physiological effects. However, a thorough search of scientific databases did not yield any studies focused on the interaction between this compound and specific ion channels. The ability of this compound to modulate ion channel activity has not been documented.

Computational Chemistry and in Silico Modeling of 5 Amino 2 4 Chlorophenyl Pyridazin 3 2h One

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of electron distribution and molecular geometry, which are critical determinants of chemical reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. The energy and distribution of these orbitals are crucial for predicting a molecule's behavior as an electron donor or acceptor.

The energy of the HOMO is associated with the capacity to donate electrons, indicating nucleophilic behavior. Conversely, the LUMO's energy relates to the ability to accept electrons, signifying electrophilic character. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. For a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, DFT calculations were used to determine these properties, revealing how electronic characteristics are influenced by molecular structure. researchgate.netnih.gov Such analysis for 5-Amino-2-(4-chlorophenyl)pyridazin-3(2H)-one would pinpoint the regions of the molecule most likely to engage in charge-transfer interactions.

Table 1: Key Parameters from Frontier Molecular Orbital (FMO) Analysis Note: The following data is hypothetical and serves as an example of what FMO analysis would yield, as specific values for this compound are not available in the cited literature.

| Parameter | Description | Typical Significance |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity) |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap (ΔE in eV) | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and kinetic stability |

Electrostatic Potential Surface (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how a molecule will interact with other molecules, including biological receptors.

In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are likely sites for electrophilic attack. Regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. Green areas represent neutral potential. Studies on similar heterocyclic compounds, such as 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, have successfully used MEP maps to identify probable sites for intermolecular interactions like hydrogen bonding. researchgate.netnih.gov For this compound, an MEP map would highlight the electronegative oxygen and nitrogen atoms as potential hydrogen bond acceptors and the amino group's hydrogens as potential donors.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used in drug design to understand and predict ligand-target interactions at a molecular level.

Prediction of Binding Modes and Conformational Preferences

Docking simulations can predict how this compound might bind within the active site of a biological target. The simulation software samples various conformations of the ligand and its orientation within the receptor's binding pocket, calculating a binding affinity or score for each pose. The results provide insights into the most stable binding mode. For instance, docking studies on various pyridazinone derivatives have been performed to predict their binding affinity and interactions with targets like acetylcholinesterase or the enzymes of various pathogens. amazonaws.comnih.govwjarr.com Such a study would reveal the specific amino acid residues that form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the compound.

Ligand-Target Interaction Hotspot Mapping

Beyond predicting the binding pose, computational tools can map "hotspots"—key regions in the protein's binding site that contribute most significantly to the binding energy. Identifying these hotspots is crucial for structure-based drug design. By understanding which interactions are most critical for binding affinity, medicinal chemists can design more potent and selective molecules. While specific hotspot mapping data for this compound is unavailable, studies on related pyridazinone derivatives targeting Fatty Acid-Binding Protein 4 (FABP4) have demonstrated the importance of specific amino acid interactions within the binding pocket for achieving high potency. core.ac.ukresearchgate.netuel.ac.uk

Table 2: Common Ligand-Target Interactions Identified via Molecular Docking Note: This table represents typical interactions that would be analyzed in a docking study of the target compound.

| Interaction Type | Description | Potential Groups on Compound |

|---|---|---|

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N) | Amino group (-NH2), Carbonyl group (C=O), Pyridazine (B1198779) nitrogens |

| Hydrophobic Interactions | Interactions between nonpolar groups in an aqueous environment | Chlorophenyl ring |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings | Chlorophenyl ring, Pyridazinone ring |

| Halogen Bonding | Noncovalent interaction involving a halogen atom (chlorine) | Chlorine on the phenyl ring |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds.

To build a QSAR model, molecular descriptors (numerical values that describe the chemical and physical properties of a molecule) are calculated for a set of compounds with known activities. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). Statistical methods are then used to create an equation that correlates these descriptors with biological activity.

Development of Predictive Models for Biological Modulation

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are fundamental in forecasting the biological activity of compounds like this compound. These models establish a mathematical correlation between the chemical structure of a compound and its biological effect. For related pyridazinone derivatives, such as pyridopyridazin-6-ones studied as p38-α mitogen-activated protein kinase (MAPK) inhibitors, 3D-QSAR models have been successfully developed. youtube.com These models utilize a statistically significant pharmacophore hypothesis to correlate the structural features of the compounds with their inhibitory activity. youtube.com This approach provides detailed structural insights and highlights the key binding features necessary for biological modulation, offering a valuable framework for the rational design of new, more potent compounds based on the this compound scaffold. youtube.com

Descriptor Selection and Model Validation Techniques

The reliability of a predictive QSAR model hinges on the careful selection of molecular descriptors and rigorous validation. Descriptors are numerical values that characterize specific properties of a molecule, such as its electronic, steric, and hydrophobic features. For the pyridopyridazin-6-one series, a 3D-QSAR model was built based on a five-point pharmacophore hypothesis, which itself serves as a set of descriptors. youtube.com

Model validation is crucial to ensure its predictive power. Statistical metrics are employed for this purpose, including the correlation coefficient (R²), which measures the goodness of fit for the training set, and the cross-validated correlation coefficient (q²), which assesses the model's internal predictivity. youtube.com External validation is performed using a test set of compounds, with the Pearson's R value indicating the model's ability to predict the activity of new molecules. youtube.com A high Fisher ratio (F) further confirms the statistical significance of the model. youtube.com

Table 1: Statistical Validation Parameters for a 3D-QSAR Model of Pyridopyridazin-6-ones

| Parameter | Value | Significance | Reference |

| Correlation Coefficient (R²) | 0.91 | Indicates a strong correlation between the predicted and actual activity for the training set of compounds. | youtube.com |

| Cross-Validated Coefficient (q²) | 0.80 | Demonstrates the model's high internal predictive capability. | youtube.com |

| Pearson's R (Test Set) | 0.90 | Confirms the model's significant power to predict the activity of external compounds. | youtube.com |

| Fisher Ratio (F) | 90.3 | Shows that the model is statistically significant and not a result of chance. | youtube.com |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful ligand-based drug design techniques used to identify new bioactive molecules. wjarr.com A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.gov This model is then used as a 3D query to search large chemical databases for novel compounds that match these features, a process known as virtual screening. jksus.org This combined approach is highly effective for discovering structurally diverse compounds that may serve as new therapeutic agents. nih.govjksus.org

Elucidation of Essential Pharmacophoric Features

The first step in this process is the generation of a pharmacophore model from a set of known active compounds. For a series of pyridopyridazin-6-ones with p38-α MAPK inhibitory activity, a five-point pharmacophore hypothesis was generated. youtube.com This model, designated AAAHR, elucidated the essential features required for activity. youtube.com These features provide a clear understanding of the key molecular interactions between the ligand and its target.

Table 2: Essential Pharmacophoric Features for p38-α MAPK Inhibitors

| Feature Code | Feature Type | Quantity | Role in Binding | Reference |

| A | Hydrogen Bond Acceptor | 3 | Forms crucial hydrogen bonds with amino acid residues in the target's active site. | youtube.com |

| H | Hydrophobic Group | 1 | Engages in hydrophobic interactions within the binding pocket. | youtube.com |

| R | Aromatic Ring | 1 | Participates in aromatic interactions, such as pi-pi stacking. | youtube.com |

Identification of Novel Scaffolds through Virtual Screening

Once a validated pharmacophore model is established, it can be employed in virtual screening campaigns to identify new chemical scaffolds. nih.gov This computational technique allows for the rapid screening of vast compound libraries to find molecules with the desired drug-like attributes. jksus.org For instance, a pharmacophore-based inverse virtual screening was applied to a library of 52 pyridazinone-based molecules to identify potential new biological targets for this scaffold. nih.gov This process involves screening the compounds against a large database of pharmacophore models representing various protein binding sites. nih.gov Such an approach not only helps in identifying new uses for existing compounds (drug repurposing) but also in discovering entirely novel molecular frameworks that can be optimized into clinical candidates. nih.govscienceopen.com

Molecular Dynamics (MD) Simulations for Dynamic Interaction Analysis

Molecular dynamics (MD) simulations are a sophisticated computational method used to analyze the physical movements of atoms and molecules over time. In drug discovery, MD simulations provide deep insights into the dynamic nature of ligand-protein interactions, which are often missed by static modeling techniques like molecular docking. nih.gov These simulations can validate the binding poses predicted by docking and confirm the stability of the interactions between a ligand, such as this compound, and its target protein. scienceopen.com

Conformational Stability and Flexibility Assessment

A key application of MD simulations is to assess the conformational stability of a ligand within the binding site of its target protein. researchgate.net By simulating the system over a period of nanoseconds, researchers can observe how the ligand's conformation changes and whether it maintains its key binding interactions. The stability of the protein-ligand complex is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the atomic positions over the course of the simulation. researchgate.net A stable RMSD value over time suggests that the ligand has found a stable binding mode. These simulations also reveal the flexibility of different regions of the protein and the ligand, providing a more complete and dynamic picture of the molecular recognition process. researchgate.net

Table 3: Key Parameters Analyzed in Molecular Dynamics Simulations

| Parameter | Description | Insights Gained |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the ligand or protein over time, compared to a reference structure. | Assesses the structural stability of the ligand in the binding pocket and the overall protein. |

| Root Mean Square Fluctuation (RMSF) | Calculates the fluctuation of each atom or residue from its average position during the simulation. | Identifies flexible regions of the protein and the ligand. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the protein throughout the simulation. | Determines the stability and importance of specific hydrogen bond interactions for binding. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure over time. | Indicates conformational changes or unfolding of the protein upon ligand binding. |

Solvent Effects and Binding Dynamics

The local chemical environment, particularly the solvent, plays a pivotal role in modulating the three-dimensional structure and, consequently, the biological activity of drug candidates. Computational studies are instrumental in dissecting these influences, providing insights into the conformational stability and binding affinity of molecules like this compound in various media.

Research on analogous pyridazinone derivatives has demonstrated the significant impact of solvent systems on their solubility and thermodynamic properties. For instance, studies on 6-phenyl-pyridazin-3(2H)-one in binary solvent systems of dimethyl sulfoxide (B87167) (DMSO) and water have shown that solubility is markedly higher in neat DMSO compared to neat water. mdpi.com This suggests that the presence of the polar aprotic solvent DMSO enhances the solvation of the pyridazinone core. The thermodynamic analysis of such systems often reveals an endothermic and entropy-driven dissolution process, with enthalpy being the driving mechanism for solvation. mdpi.com These findings indicate that the interactions between the pyridazinone derivative and the solvent molecules are crucial for its solubilization, a key factor in its bioavailability.

Molecular docking and molecular dynamics simulations are powerful tools to predict and analyze the binding modes of small molecules to their biological targets. In the case of pyridazinone derivatives, in silico studies have been employed to elucidate their interactions with various enzymes and receptors. These studies often reveal that the pyridazinone scaffold can form key hydrogen bonds and hydrophobic interactions within the active site of a protein.

For example, docking studies of various pyridazinone derivatives have been performed to evaluate their potential as anticonvulsant agents by targeting the GABA-A receptor. imedpub.com These computational models help in identifying crucial interactions, such as hydrogen bonding with specific amino acid residues like threonine. imedpub.com The MolDock score, a measure of binding affinity, is often used to rank potential drug candidates. imedpub.com

Furthermore, in silico investigations into pyridazinone derivatives as vasorelaxant agents have identified potential binding sites on receptors like the IP3 receptor. nih.gov The docking scores and interaction energies calculated from these simulations provide a basis for understanding the structure-activity relationships and for designing more potent compounds. nih.gov The following table summarizes representative data from computational studies on pyridazinone derivatives, which can provide a framework for understanding the potential interactions of this compound.

| Compound Type | Target Protein | Key Interacting Residues (Example) | Interaction Type | Computational Method |

|---|---|---|---|---|

| Pyridazinone Derivative | GABA-A Receptor | Thr199 | Hydrogen Bond | Molecular Docking |

| Hydralazine (related structure) | IP3 Receptor | Not Specified | -Cdocker energy and -Cdocker interaction energy used for evaluation | Molecular Docking |

| N-substituted-(p-chlorophenyl)pyridazin-3(2H)-one derivative | Acetylcholinesterase (AChE) | Not Specified | Binding energy properties evaluated | Molecular Docking |

The binding dynamics, often explored through molecular dynamics simulations, can further reveal the stability of the ligand-protein complex over time and the conformational changes that may occur upon binding. These simulations provide a more dynamic picture of the interactions, which is crucial for a comprehensive understanding of the compound's mechanism of action at a molecular level.

Preclinical Pharmacological Investigations in Advanced Biological Models Non Human

In Vitro Screening Platforms for Biological Activity Profiling

In vitro screening methodologies provide the initial assessment of a compound's biological activity, offering high-throughput capabilities to test against a wide array of cellular and molecular targets.

High-Throughput Screening Against Diverse Cellular and Enzyme Panels

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries against various biological targets. For pyridazinone derivatives, HTS assays are instrumental in identifying potential therapeutic applications. While specific HTS data for 5-Amino-2-(4-chlorophenyl)pyridazin-3(2H)-one is not extensively documented in publicly available literature, the broader class of pyridazinone compounds has been subjected to a variety of screening campaigns. These studies provide a framework for the potential biological activities of the compound .

Pyridazinone derivatives have been evaluated against panels of cancer cell lines, demonstrating a range of cytotoxic activities. nih.gov Furthermore, enzymatic assays are crucial for identifying specific molecular targets. For instance, derivatives of the 4-amino-pyridazin-3(2H)-one scaffold have been identified as inhibitors of Fatty Acid-Binding Protein 4 (FABP4), a target of interest for metabolic diseases and cancer. core.ac.uk The general screening approach for pyridazinone compounds often includes a diverse set of targets, as outlined in the table below.

Table 1: Representative In Vitro Screening Targets for Pyridazinone Derivatives

| Target Class | Specific Examples | Potential Therapeutic Area |

|---|---|---|

| Enzymes | Cyclooxygenase (COX), Lipoxygenase (LOX), Fatty Acid-Binding Protein 4 (FABP4) | Anti-inflammatory, Metabolic Diseases, Oncology |

| G-Protein Coupled Receptors (GPCRs) | Formyl Peptide Receptors (FPRs), Serotonin Receptors | Inflammation, Neurological Disorders |

| Kinases | Various kinases involved in cell signaling pathways | Oncology, Inflammatory Diseases |

| Ion Channels | - | Neurological Disorders, Cardiovascular Diseases |

| Cancer Cell Lines | Various lines representing different tumor types | Oncology |

In silico repurposing studies on pyridazinone-based small molecules have also been conducted through inverse virtual screening methodologies to identify potential new targets. tandfonline.comnih.gov

Mechanistic Insight from Cellular Response Phenotypes

Observing the phenotypic changes in cells upon treatment with a compound can provide valuable clues about its mechanism of action. For the pyridazinone class of compounds, various cellular responses have been documented. For example, certain pyridazinone derivatives have been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), in monocytic cell lines, indicating an anti-inflammatory potential. nih.gov The cytotoxic effects of some aminopyridine and aminothiazole derivatives, which share some structural similarities with the compound of interest, have been evaluated against cancer cell lines, with some compounds showing promising activity. nih.gov These studies often involve assays that measure cell viability, apoptosis, and cell cycle progression to understand the cellular consequences of compound treatment.

In Vivo Studies in Animal Models for Mechanistic Insights

Following promising in vitro results, in vivo studies in animal models are conducted to understand a compound's behavior in a whole organism, providing insights into its pharmacokinetics, efficacy, and potential mechanisms of action.

Pharmacokinetic (ADME) Analysis in Preclinical Animal Models

Exploration of Biological Pathway Modulation in Organ Systems

In vivo studies allow for the investigation of how a compound modulates biological pathways within the complex environment of an organ system. For the broader class of pyridazinone derivatives, a range of biological effects has been observed in animal models. These compounds have been reported to possess antihypertensive, analgesic, anti-inflammatory, and anticonvulsant activities. scholarsresearchlibrary.comresearchgate.net For instance, certain pyridazinone derivatives have demonstrated vasorelaxant activity, suggesting a potential impact on the cardiovascular system. nih.gov The anti-inflammatory properties of some derivatives have been linked to the inhibition of cyclooxygenase (COX) enzymes. researchgate.net

Proof-of-Concept for Specific Biological Mechanism in Disease-Relevant Animal Models

Disease-relevant animal models are essential for establishing a compound's proof-of-concept for a specific therapeutic application. While there is no specific information on the use of this compound in such models, related pyridazinone analogues have been investigated for their potential in models of pain and neurodegeneration.

Several studies have highlighted the antinociceptive (pain-relieving) properties of pyridazinone derivatives in mouse models of acute pain. nih.govnih.govexplorationpub.com For example, [(3-chlorophenyl)piperazinylpropyl]pyridazinones have shown significant analgesic activity in the mouse hot-plate test, with a mechanism suggested to involve the noradrenergic and/or serotoninergic systems. nih.govscispace.com Furthermore, the neuroprotective potential of pyridazinone derivatives is an area of active research. eurekalert.org While direct evidence for this compound is lacking, the structural class shows promise in preclinical models of neurological disorders. For instance, GLP-2 analogues have demonstrated neuroprotective effects in a mouse model of Parkinson's disease. nih.govresearchgate.net

Future Research Directions and Emerging Avenues for 5 Amino 2 4 Chlorophenyl Pyridazin 3 2h One Chemistry

Integration of Artificial Intelligence and Machine Learning in Pyridazinone Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery and development pipeline, and its application to pyridazinone research is a burgeoning field. nih.govmdpi.comnih.govnih.gov These computational tools offer the ability to process vast datasets, identify complex patterns, and make predictions that can significantly accelerate the design and optimization of novel pyridazinone-based compounds. nih.govmdpi.com

Key applications of AI and ML in this domain include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms, such as random forests and support vector machines, are being employed to build robust QSAR models. mdpi.comnih.govyoutube.com These models correlate the chemical structures of pyridazinone derivatives with their biological activities, enabling the prediction of potency, selectivity, and other pharmacological properties for newly designed molecules. mdpi.comyoutube.com

De Novo Drug Design: Generative AI models, including recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design novel pyridazinone scaffolds with desired properties. nih.gov These models learn from existing chemical databases to generate molecules that are predicted to be active against a specific biological target.

Virtual Screening and Docking: AI can enhance virtual screening by rapidly filtering large compound libraries to identify potential pyridazinone-based hits. mdpi.com Deep learning can also improve the accuracy of molecular docking simulations, predicting how these molecules will bind to their target proteins with greater precision. mdpi.com

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is a critical and often failure-prone stage. AI models can analyze structural features to forecast these properties early in the discovery process, reducing late-stage attrition. exlibrisgroup.com

Table 1: Applications of AI/ML in Pyridazinone Drug Discovery

| AI/ML Application | Description | Potential Impact on Pyridazinone Research |

| QSAR Analysis | Develops models that link a compound's structure to its biological activity. nih.govyoutube.com | Rapidly predicts the efficacy of new 5-Amino-2-(4-chlorophenyl)pyridazin-3(2H)-one analogs, guiding synthetic efforts. |

| De Novo Design | Generates novel molecular structures with optimized, desirable properties using generative models. nih.govexlibrisgroup.com | Creates entirely new pyridazinone scaffolds tailored for specific biological targets beyond known derivatives. |

| Predictive Toxicology | Uses computational models to forecast potential toxicity and adverse effects of new chemical entities. | Early identification of potentially harmful pyridazinone derivatives, improving the safety profile of lead candidates. |

| Virtual Screening | Computationally screens large libraries of compounds to identify those most likely to bind to a drug target. mdpi.com | Accelerates the identification of promising pyridazinone-based hits from millions of potential compounds. |

Design of Advanced Delivery Systems and Chemical Probes

Beyond the intrinsic activity of the pyridazinone molecule itself, significant research is focused on innovative methods for its delivery and application as a research tool. These strategies aim to enhance therapeutic efficacy, minimize off-target effects, and facilitate a deeper understanding of biological systems.

Advanced Drug Delivery Systems (ADDS): The utility of pyridazinone-based drugs can be limited by factors such as poor solubility or lack of target specificity. miragenews.com ADDS can help overcome these challenges. nih.gov Future research is exploring various nanocarriers and targeted systems for pyridazinone compounds, including:

Nanoparticles: Encapsulating pyridazinones within nanoparticles can improve their pharmacokinetic profile and allow for targeted delivery to specific tissues, such as tumors.

Ligand-Targeted Delivery: Attaching affinity ligands to a pyridazinone-carrier complex can direct the drug specifically to cells overexpressing a particular receptor, enhancing potency and reducing systemic exposure. nih.gov

Chemical Probes: Pyridazinone derivatives are also being developed as chemical probes to investigate biological pathways. For instance, a biotinylated probe of a pyridazinone derivative was synthesized to identify its binding domain on the KSRP protein, a key regulator of gene expression. nih.gov This approach allows researchers to perform pull-down assays and validate the molecular interactions between the compound and its biological target, providing crucial insights into its mechanism of action. nih.gov

Exploration of Novel Biological Targets for Pyridazinone Scaffolds

The structural versatility of the pyridazinone core makes it a privileged scaffold, capable of interacting with a wide array of biological targets. miragenews.comscholarsresearchlibrary.comsarpublication.com While its effects on cardiovascular and inflammatory targets are well-documented, current and future research is expanding into novel therapeutic areas. nih.govresearchgate.net

Researchers are actively investigating the potential of pyridazinone derivatives, including analogs of this compound, against new and challenging biological targets. miragenews.com This exploration is driven by the need for new treatments for diseases ranging from cancer to neurodegenerative disorders. nih.gov

Table 2: Emerging Biological Targets for Pyridazinone Derivatives

| Target Class | Specific Examples | Therapeutic Area | Reference |

| Kinases | Bruton's tyrosine kinase (BTK), DYRK1A, GSK3 | Cancer, Inflammation, Neurological Disorders | nih.govnih.gov |

| Phosphodiesterases (PDEs) | PDE4, PDE5 | Inflammation, Cardiovascular Disease | nih.govnih.gov |

| Proteasomes | Trypanosoma cruzi Proteasome | Infectious Diseases (Chagas disease) | nih.gov |

| Receptors | N-formyl peptide receptors (FPRs) | Inflammation, Immunology | nih.gov |

| Fatty Acid Binding Proteins | FABP4 | Metabolic Diseases, Cancer | nih.govresearchgate.net |

| Enzymes | Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases (Parkinson's) | mdpi.com |

One significant area of research is in oncology, where pyridazinone derivatives are being designed to inhibit specific kinases involved in cancer cell proliferation and survival. nih.gov For example, novel pyrazolo[3,4-d]pyridazinone derivatives have shown potent inhibitory activity against Bruton's tyrosine kinase (BTK), a validated target in certain lymphomas. nih.gov Similarly, other derivatives have been developed as inhibitors of DYRK1A and GSK3, kinases implicated in various cancers and neurodegenerative diseases. nih.gov The discovery that pyridazinone scaffolds can target the KSRP protein, which controls the expression of cancer-related genes, opens up another promising avenue for anticancer drug development. nih.gov

Advanced Synthetic Methodologies for Complex Pyridazinone Architectures

The synthesis of pyridazinone derivatives has been a subject of considerable interest, leading to the development of diverse and sophisticated chemical strategies. researchgate.net The ongoing demand for novel analogs with improved pharmacological profiles necessitates the creation of advanced synthetic methodologies capable of producing more complex and diverse molecular architectures. miragenews.com

Recent advancements focus on efficiency, diversity, and the construction of intricate fused-ring systems. Key strategies include:

Multi-component Reactions: One-pot reactions that combine multiple starting materials are being utilized to construct the pyridazinone core and introduce substituents in a single, efficient step. nih.gov

Cycloaddition Reactions: Hetero-Diels-Alder reactions and 1,3-dipolar cycloadditions are powerful tools for building the pyridazine (B1198779) ring and creating fused polycyclic systems, such as pyrrolo[1,2-b]pyridazines. mdpi.comnih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate reaction times and improve yields in the synthesis of pyridazinone hybrids, such as norlabdane-pyridazinone conjugates. mdpi.com

Condensation and Cyclization Strategies: Classic methods involving the condensation of dicarbonyl compounds or their equivalents with hydrazine (B178648) derivatives remain central. biomedpharmajournal.org However, modern variations allow for the synthesis of complex polyfunctionally substituted pyridazines and pyridazinones. mdpi.commdpi.com For example, reacting 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) compounds provides a direct route to highly substituted pyridazin-3(2H)-ones. mdpi.com

These advanced methods enable medicinal chemists to systematically modify the pyridazinone scaffold at various positions, facilitating detailed structure-activity relationship (SAR) studies and the fine-tuning of biological activity. researchgate.net The ability to construct complex, three-dimensional structures is crucial for targeting challenging protein-protein interactions and improving drug-like properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-amino-2-(4-chlorophenyl)pyridazin-3(2H)-one, and how are reaction conditions optimized?

- Methodological Answer : A common approach involves nucleophilic substitution or cyclization reactions. For example, substituted pyridazinones are synthesized by reacting halide derivatives with amines under basic conditions. In a similar protocol, 5-chloro-6-phenylpyridazin-3(2H)-one derivatives were prepared using acetone as a solvent, anhydrous K₂CO₃ as a base, and monitored via TLC for reaction completion . Adjusting solvent polarity (e.g., acetone vs. DMF) or base strength (e.g., K₂CO₃ vs. NaH) can optimize yields.

| Reaction Component | Example Conditions | Purpose |

|---|---|---|

| Solvent | Acetone | Polar aprotic medium |

| Base | Anhydrous K₂CO₃ | Deacidification |

| Monitoring | TLC (petroleum ether:ethyl acetate = 1:1) | Purity assessment |

Q. How is the molecular structure of this compound validated?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. For related pyridazinone derivatives, SCXRD provided bond angles (e.g., C–N–C = 117.8°) and torsional parameters, confirming planar geometry and substituent orientation . Complementary techniques like NMR (¹H/¹³C) and HRMS validate functional groups and molecular weight.

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Methodological Answer : Solubility is determined via shake-flask methods in buffers (pH 1–13). For stability, HPLC or UV-Vis spectroscopy tracks degradation kinetics under thermal or photolytic stress. A related study used ammonium acetate buffer (pH 6.5) for HPLC analysis, ensuring compound integrity during assays .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing 5-amino-substituted pyridazinones be addressed?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Computational modeling (e.g., DFT) predicts reactive sites, while directing groups (e.g., chloro or methoxy) guide substitutions. For example, in 5-chloro-6-phenylpyridazin-3(2H)-one, the chloro group activates the C-5 position for amination . Experimental validation via LC-MS or 2D NMR (e.g., NOESY) confirms positional accuracy.

Q. What advanced analytical techniques resolve contradictions in reported biological activities of this compound?

- Methodological Answer : Discrepancies arise from impurity profiles or assay variability. Orthogonal methods are critical:

- Purity : HPLC-DAD/ELSD (≥95% purity threshold) .

- Bioactivity : Dose-response curves in cell-based assays (e.g., IC₅₀ comparisons).

- Structural Confirmation : SCXRD or microspectroscopic imaging to rule out polymorphic interference .

Q. What strategies improve the compound’s bioavailability for pharmacological studies?

- Methodological Answer : Bioavailability enhancement may involve:

- Salt Formation : Hydrochloride salts improve aqueous solubility .

- Prodrug Design : Esterification of amino groups (e.g., acetyl or benzoyl derivatives) enhances membrane permeability .

- Nanocarriers : Liposomal encapsulation or PEGylation, as demonstrated for similar heterocycles .

Data Contradiction Analysis

Q. How do conflicting reports on the compound’s reactivity with electrophiles align with its electronic structure?

- Methodological Answer : The amino group’s electron-donating nature increases nucleophilicity at adjacent positions, but steric hindrance from the 4-chlorophenyl group may limit reactivity. Comparative studies using Hammett constants (σ) or Fukui indices (from DFT calculations) quantify electronic effects. For example, substituents like methoxy or bromo alter charge distribution, as seen in analogous pyridazinones .

Structure-Activity Relationship (SAR) Studies

Q. Which substituents on the pyridazinone core enhance target binding affinity in enzyme inhibition assays?

- Methodological Answer : SAR studies on related compounds show:

-

4-Chlorophenyl : Enhances hydrophobic interactions with enzyme pockets .

-

Amino Group : Facilitates hydrogen bonding with catalytic residues .

-

Pyridazinone Core : Rigid planar structure improves π-π stacking .

Substituent Role in Binding Example Derivative 4-Chlorophenyl Hydrophobic anchor 5-Amino-2-(4-Cl-Ph)-pyridazinone Amino (-NH₂) H-bond donor 5-Amino-6-methyl analog

Experimental Design Considerations

Q. What controls are essential in kinetic studies of this compound’s degradation?

- Methodological Answer : Include:

- Blank Samples : To exclude solvent or matrix effects.

- Internal Standards : Deuterated analogs for LC-MS quantification .

- Environmental Controls : Temperature (±0.5°C), light exposure (amber vials), and O₂/N₂ atmosphere .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations